molecular formula C10H9BrN2O2 B8703471 2-(4-Bromo-2-methoxyphenyl)-5-methyl-1,3,4-oxadiazole CAS No. 911062-25-4

2-(4-Bromo-2-methoxyphenyl)-5-methyl-1,3,4-oxadiazole

Cat. No. B8703471
CAS RN: 911062-25-4
M. Wt: 269.09 g/mol
InChI Key: NXYZRDXESUDENA-UHFFFAOYSA-N
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Description

2-(4-Bromo-2-methoxyphenyl)-5-methyl-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C10H9BrN2O2 and its molecular weight is 269.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Bromo-2-methoxyphenyl)-5-methyl-1,3,4-oxadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Bromo-2-methoxyphenyl)-5-methyl-1,3,4-oxadiazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

911062-25-4

Product Name

2-(4-Bromo-2-methoxyphenyl)-5-methyl-1,3,4-oxadiazole

Molecular Formula

C10H9BrN2O2

Molecular Weight

269.09 g/mol

IUPAC Name

2-(4-bromo-2-methoxyphenyl)-5-methyl-1,3,4-oxadiazole

InChI

InChI=1S/C10H9BrN2O2/c1-6-12-13-10(15-6)8-4-3-7(11)5-9(8)14-2/h3-5H,1-2H3

InChI Key

NXYZRDXESUDENA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(O1)C2=C(C=C(C=C2)Br)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

N′-Acetyl-4-bromo-2-methoxybenzohydrazide (720 mg, 2.51 mmol) and Burgess' Reagent (896 mg, 3.76 mmol) were dissolved in 10 ml of THF and stirred in the microwave at 120° C. for 30 minutes. The reaction was diluted with brine and extracted three times with EtOAc. Organics were combined, dried over sodium sulfate, and concentrated under reduced pressure to a yellow oil. Chromatography on silica gel (0-50% EtOAc/DCM) gave a yellow solid (465 mg, 1.73 mmol, 69%).
Quantity
720 mg
Type
reactant
Reaction Step One
Quantity
896 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Yield
69%

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